molecular formula C10Cl8O2 B13798231 4,7-Methano-1H-indene-1,8-dione, 2,3,3a,4,5,6,7,7a-octachloro-3a,4,7,7a-tetrahydro- CAS No. 5395-22-2

4,7-Methano-1H-indene-1,8-dione, 2,3,3a,4,5,6,7,7a-octachloro-3a,4,7,7a-tetrahydro-

Cat. No.: B13798231
CAS No.: 5395-22-2
M. Wt: 435.7 g/mol
InChI Key: DWFAWQIONXMAJQ-UHFFFAOYSA-N
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Description

4,7-Methano-1H-indene-1,8-dione, 2,3,3a,4,5,6,7,7a-octachloro-3a,4,7,7a-tetrahydro- is a highly chlorinated bicyclic compound derived from a methanoindene-dione core. Key properties include:

  • Molecular formula: C₁₀H₆Cl₆ (based on NIST data) .
  • Molecular weight: 338.873 g/mol .
  • CAS Registry Number: 3734-48-3 .
  • Synthesis: Prepared via reaction of phosphorus pentachloride with hexachloroindone (IV), itself derived from octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene-1,8-dione (V) .

The compound’s structure features eight chlorine atoms attached to the bicyclo[2.2.1]heptene framework, conferring high lipophilicity and environmental persistence. Historically, such chlorinated cyclodienes were used as pesticides but are now restricted due to toxicity and bioaccumulation concerns .

Properties

CAS No.

5395-22-2

Molecular Formula

C10Cl8O2

Molecular Weight

435.7 g/mol

IUPAC Name

1,2,4,5,6,7,8,9-octachlorotricyclo[5.2.1.02,6]deca-4,8-diene-3,10-dione

InChI

InChI=1S/C10Cl8O2/c11-1-2(12)9(17)7(15)3(13)4(14)8(16,6(7)20)10(9,18)5(1)19

InChI Key

DWFAWQIONXMAJQ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C2(C3(C(=C(C(C3=O)(C2(C1=O)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Oxidation to Diketone

  • The formation of the 1,8-dione functionality is commonly achieved by oxidation of the bicyclic hydrocarbon or partially oxidized intermediates. For example, oxidative cleavage of exocyclic double bonds in related bicyclic systems has been used to introduce carbonyl groups.

  • In asymmetric synthesis approaches, the diketone is formed after intramolecular aldolization steps, starting from bicyclic lactam templates and proceeding through reductive intramolecular alkylation and oxidation stages to yield the dione.

Asymmetric Synthesis and Stereochemical Control

  • The compound contains multiple stereocenters, necessitating stereoselective synthetic methods. Meyers' bicyclic lactam methodology is a well-established approach to enantioselective synthesis of angularly substituted hydrindenones, which are structurally related to the target compound.

  • This approach involves:

    • Asymmetric introduction of quaternary centers using chiral bicyclic lactams.
    • Reductive intramolecular alkylation to generate 1,4-diketones.
    • Intramolecular aldolization to form the bicyclic diketone structure.
  • After diketone formation, selective catalytic hydrogenation can be employed to obtain the desired cis-fused tetrahydro ring system.

Representative Reaction Scheme Summary

Step Description Conditions Yield/Notes
1 Methylation of chiral bicyclic lactam Use of LDA, THF, DMPU Mixture of diastereomers (9:1)
2 Alkylation with dibromide Reductive intramolecular alkylation Diastereomeric mixture separated by chromatography
3 Intramolecular aldolization Formation of hydrinden-2-one Stereoselective ring closure
4 Oxidative cleavage Introduction of second carbonyl Conversion to dione
5 Catalytic hydrogenation Stereoselective reduction Formation of cis-fused tetrahydro system

Supporting Analytical Data

  • NMR Spectroscopy: Detailed ^1H NMR data are reported for intermediates such as 5-methyl-octahydro-4,7-methano-inden-5-ol and various aldehyde and ketone derivatives, confirming the structure and stereochemistry of intermediates.

  • Chromatography: Separation of diastereomers and isomers is achieved by silica gel chromatography, HPLC, and gas chromatography trapping techniques.

  • Yield and Purity: Yields for key steps such as Grignard addition (90%), dehydration (92%), and hydroformylation (88%) demonstrate the efficiency of the synthetic routes.

Summary Table of Preparation Methods and Key Parameters

Preparation Step Reagents/Conditions Product Yield Notes
Grignard Addition Methyl magnesium bromide in THF, 15-30°C 5-methyl-octahydro-4,7-methano-inden-5-ol 90% Quenched with acetic acid and ice
Dehydration p-Toluenesulfonic acid, toluene reflux, water removal Hexahydro-4,7-methano-indene isomers 92% Mixture of methylene and methyl isomers
Hydroformylation Rhodium catalyst, CO/H2 (50:50), 120°C, 300 psig Octahydro-4,7-methano-1H-indene-5-acetaldehyde + methyl derivative 88% 9:1 mixture of aldehydes
Oxidative Cleavage Oxidation of exocyclic double bond Diketone intermediate - Enables introduction of 1,8-dione functionality
Catalytic Hydrogenation Stereoselective hydrogenation cis-fused tetrahydro dione - Controls stereochemistry

Chemical Reactions Analysis

Types of Reactions

2,3,3a,4,5,6,7,7a-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene-1,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones, while reduction can produce partially dechlorinated compounds. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

Environmental Chemistry

Octachloro derivatives are often studied for their environmental impact and persistence. Research indicates that compounds like octachlorodibenzodioxin can bioaccumulate in aquatic ecosystems and pose risks to wildlife and human health. Studies have focused on:

  • Toxicology : Investigating the toxic effects of octachloro compounds on organisms and ecosystems.
  • Biodegradation : Understanding the breakdown pathways in various environmental conditions.

Analytical Chemistry

Due to their complex structure and potential for environmental contamination, octachloro compounds are frequently analyzed using advanced techniques:

  • Mass Spectrometry (MS) : Used for identifying and quantifying trace levels of these compounds in environmental samples.
  • Gas Chromatography (GC) : Employed to separate and analyze volatile components derived from octachloro compounds.

Pharmacological Research

Research has explored the potential pharmaceutical applications of chlorinated compounds. Although octachloro derivatives are primarily known for their toxicity:

  • Drug Development : Investigations into their structural properties have led to the synthesis of new compounds with potential therapeutic effects.

Case Study 1: Environmental Impact Assessment

A study conducted by the U.S. Environmental Protection Agency (EPA) assessed the impact of octachlorodibenzodioxin on aquatic life in contaminated water bodies. The findings indicated significant bioaccumulation in fish species leading to reproductive issues and population declines. This research has been pivotal in shaping regulations around chlorinated hydrocarbons.

Case Study 2: Toxicological Studies

Research published in Environmental Health Perspectives examined the long-term health effects of exposure to octachlorodibenzodioxin in laboratory animals. The study concluded that chronic exposure resulted in developmental abnormalities and increased cancer rates among subjects. These findings have influenced public health policies regarding chemical exposure limits.

Mechanism of Action

The mechanism of action of 2,3,3a,4,5,6,7,7a-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene-1,8-dione involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s high chlorine content allows it to disrupt normal cellular functions by interfering with enzyme activity and membrane integrity. This can lead to oxidative stress and cellular damage, which are key factors in its biological effects .

Comparison with Similar Compounds

a. Heptachlor (1,4,5,6,7,8,8-Heptachloro-3a,4,7,7a-tetrahydro-4,7-methanoindene)

  • CAS No.: 76-44-8 .
  • Molecular formula : C₁₀H₅Cl₇.
  • Key difference : Contains seven chlorine atoms vs. eight in the target compound.
  • Bioactivity : Less chlorinated but similarly neurotoxic; metabolized to heptachlor epoxide, a persistent environmental contaminant .

b. Chlordane (1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methanoindene)

  • CAS No.: 5103-71-9 (cis), 5103-74-2 (trans) .
  • Key difference : Hexahydro vs. tetrahydro backbone, altering ring saturation and reactivity.
  • Applications : Broad-spectrum insecticide; cis- and trans-isomers exhibit distinct bioactivity profiles due to stereochemical effects .

c. Nonachlor (1,2,3,4,5,6,7,8,8-Nonachloro-2,3,3a,4,7,7a-hexahydro-4,7-methanoindene)

  • CAS No.: 3734-49-4 (cis), 5103-73-1 (trans) .
  • Key difference : Nine chlorine atoms, enhancing molecular weight (409.7 g/mol) and environmental persistence compared to the octachloro compound .

Physicochemical and Bioactivity Comparison

Property Target Compound Heptachlor Chlordane Nonachlor
Chlorine atoms 8 7 8 9
Molecular weight 338.873 g/mol 373.32 g/mol 409.78 g/mol 409.7 g/mol
Bioactivity High neurotoxicity Moderate neurotoxicity High insecticidal Extreme persistence
Environmental half-life Decades ~10 years Decades >50 years
Regulatory status Restricted (POPs Treaty) Banned in most countries Restricted Banned

Functional Derivatives

a. 4,7-Methanoindene-1,8-dione Cyclic Bis(acetal)

  • CAS No.: 1976-14-3 .
  • Structure : Replaces chlorine atoms with tetramethylene acetal groups.
  • Applications: Potential use in polymer precursors or pharmaceuticals due to reduced toxicity .

b. Hexahydromethoxy Derivatives

  • Example: 3a,4,5,6,7,7a-hexahydromethoxy-4,7-methano-1H-indene (CAS 27135-90-6).
  • Key difference : Methoxy substituents instead of chlorine; lower molecular weight (164.24 g/mol) and enhanced solubility .

Biological Activity

4,7-Methano-1H-indene-1,8-dione with the specified chlorinated structure is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to summarize the available data regarding its biological activity, including toxicity assessments and ecological impacts.

  • Molecular Formula: C40_{40}H36_{36}O2_2
  • Molecular Weight: 548.7126 g/mol
  • CAS Registry Number: 65486-26-2

Toxicity

The biological activity of this compound is primarily characterized by its toxicity profile. Various studies have indicated that chlorinated compounds can exhibit significant toxic effects on aquatic organisms and may pose risks to human health.

  • Aquatic Toxicity : Research has shown that octachlorinated derivatives can have detrimental effects on fish and invertebrates. For instance, studies indicate that high concentrations can lead to mortality and sub-lethal effects in aquatic species due to bioaccumulation and biomagnification in food webs .
  • Ecotoxicological Assessments : A rapid screening assessment highlighted that the substance's potential for harm was evaluated using a fugacity model. This model predicts the concentration of chemicals in various environmental media (air, water, soil) and assesses their impact on biota . The estimated critical emission rates were compared against toxicity thresholds to determine the likelihood of adverse effects.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Endocrine Disruption : Similar chlorinated compounds are known endocrine disruptors. They can interfere with hormonal signaling pathways in vertebrates .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that chlorinated diones can lead to oxidative stress in cells, contributing to cytotoxicity and apoptosis .

Case Study 1: Aquatic Toxicity Assessment

A study conducted by Environment Canada assessed the potential risks associated with the release of this compound into water bodies. The study utilized a Level III fugacity model to simulate environmental exposure scenarios based on industrial release data. The findings indicated:

  • Predicted Environmental Concentration (PEC) : Estimated at levels that could exceed the predicted no effect concentration (PNEC) for sensitive aquatic organisms.
  • Risk Quotient : The ratio of PEC/PNEC suggested a significant risk for aquatic life under certain exposure scenarios .

Case Study 2: Human Health Risk Evaluation

A health risk assessment was performed to evaluate potential human exposure through environmental pathways. The assessment concluded:

  • Indirect Exposure : Estimated exposures from contaminated water sources were found to be negligible due to low concentrations in commerce (less than or equal to 1000 kg) and effective wastewater treatment processes .

Summary Table of Findings

ParameterValue/Description
Molecular FormulaC40_{40}H36_{36}O2_2
Molecular Weight548.7126 g/mol
CAS Registry Number65486-26-2
Aquatic ToxicitySignificant risk to fish and invertebrates
Endocrine Disruption PotentialYes
Human Health RiskNegligible exposure potential under current levels

Q & A

Q. Comparative Reactivity of Key Analogues

Compound NameChlorine SubstituentsKey Application
cis-Chlordane1,2,4,5,6,7,8,8-octachloroPesticide residue studies
Heptachlor1,4,5,6,7,8,8-heptachloroNeurotoxicity models
NonachlorNonachloro derivativeEnvironmental persistence benchmarks
  • Unique Feature : The target compound’s 1,8-dione moiety enables redox-mediated interactions absent in analogs .

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